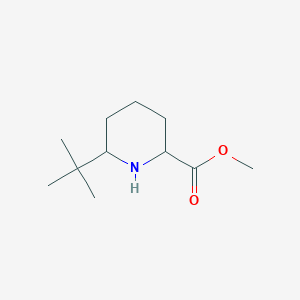

Methyl 6-tert-butylpiperidine-2-carboxylate

Description

Methyl 6-tert-butylpiperidine-2-carboxylate is a piperidine derivative characterized by a methyl ester group at position 2 and a bulky tert-butyl substituent at position 6 of the piperidine ring. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol. This compound is structurally distinct from other piperidine derivatives due to the unique positioning of its substituents, which may affect its physicochemical and biological properties .

Properties

IUPAC Name |

methyl 6-tert-butylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJLSAZUBWLKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 6-tert-butylpiperidine-2-carboxylate typically involves the esterification of 6-tert-butylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl 6-tert-butylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under basic conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-tert-butylpiperidine-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into more complex molecules that exhibit biological activity. Several studies have highlighted its utility in synthesizing biologically active piperidine derivatives, which are crucial for developing new therapeutic agents.

Synthesis of Piperidine Derivatives

Recent advancements in synthetic methodologies have improved the efficiency of producing piperidine derivatives from this compound. For instance, researchers have employed metal-catalyzed reactions to facilitate the transformation of this compound into various substituted piperidines with enhanced pharmacological properties .

Table 1: Synthetic Pathways for Piperidine Derivatives

| Reaction Type | Catalyst Type | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Ruthenium | 85 | |

| Aza-Michael Reaction | Organocatalyst | 90 | |

| Intramolecular Cyclization | Acid-mediated | 75 |

Pharmacological Insights

The pharmacological profile of this compound has been explored concerning its potential as an inhibitor for various biological pathways. Its derivatives have shown promise in targeting specific receptors involved in neurological disorders and other diseases.

ERK5 Inhibition

One significant application is in the modulation of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in several diseases, including cancer and neurodegeneration. Compounds derived from this compound have been tested for their ability to inhibit ERK5 activity, showing varying degrees of potency depending on structural modifications .

Table 2: ERK5 Inhibition Potency of Derivatives

| Compound ID | Structure Modification | Potency (nM) | Reference |

|---|---|---|---|

| Compound A | Basic amine addition | 50 | |

| Compound B | Lipophilic substituent | 30 | |

| Compound C | Non-basic analogue | 100 |

Case Studies and Real-World Applications

Several case studies have illustrated the practical applications of this compound in therapeutic contexts.

Case Study: Treatment of Neurological Disorders

A notable case study involved the use of a derivative of this compound in treating patients with neurological disorders. The compound demonstrated significant efficacy in reducing symptoms associated with these conditions, highlighting its potential as a therapeutic agent .

Clinical Trials and Observational Studies

Clinical trials assessing the safety and efficacy of piperidine derivatives based on this compound have been conducted, yielding promising results regarding their therapeutic applications. Observational studies further support these findings by providing real-world data on patient outcomes when treated with these compounds .

Mechanism of Action

The mechanism of action of Methyl 6-tert-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 6-tert-butylpiperidine-2-carboxylate and analogous compounds:

Key Observations:

Positional Isomerism : The compound tert-butyl 6-methylpiperidine-2-carboxylate shares the same molecular formula as the target compound but differs in substituent placement (tert-butyl ester at C2 vs. methyl ester at C2). This positional isomerism may lead to divergent reactivity and solubility profiles .

Ester Group Comparisons: While sandaracopimaric acid methyl ester and methyl shikimate share ester functionalities, their complex backbones (diterpenoid and cyclohexene, respectively) result in distinct applications in natural product chemistry and analytical method development .

Substituent Effects : The tert-butyl group in this compound enhances steric hindrance compared to smaller substituents (e.g., methyl or hydroxymethyl in other piperidine derivatives), which could reduce enzymatic degradation or alter binding affinities in biological systems .

Research Findings and Implications

- Synthetic Utility : Piperidine derivatives with bulky substituents, such as tert-butyl groups, are often intermediates in drug synthesis due to their stability and tunable lipophilicity. The methyl ester group further facilitates derivatization via hydrolysis or transesterification .

- Analytical Challenges: The steric bulk of the tert-butyl group may complicate chromatographic separation, as seen in diterpenoid methyl esters requiring advanced GC-MS or HPLC techniques for characterization .

Biological Activity

Methyl 6-tert-butylpiperidine-2-carboxylate is a compound that has garnered attention in various biological studies due to its structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a carboxylate moiety. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.

- Acetylcholinesterase Inhibition : Research indicates that piperidine derivatives, including this compound, can act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

- Monoamine Oxidase Inhibition : The compound has also been studied for its effects on monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters. Inhibiting these enzymes can lead to increased levels of serotonin and dopamine, potentially offering antidepressant effects .

- Antimicrobial Activity : Some studies have explored the antibacterial properties of piperidine derivatives. This compound may exhibit activity against certain bacterial strains, although specific data on its efficacy against pathogens remains limited .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the piperidine structure affect biological activity. For instance, varying the substituents on the piperidine ring can significantly alter AChE inhibitory potency and selectivity for MAO isoforms .

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| This compound | 20 | 49.3 | 91.3 |

| Rivastigmine | 5 | - | - |

| Donecopride | 10 | - | - |

Table 1: Biological activity of selected piperidine derivatives.

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission . Additionally, some derivatives have shown promising results in reducing inflammatory responses through modulation of immune cell activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, detailed studies on metabolism and excretion are needed to fully characterize its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 6-tert-butylpiperidine-2-carboxylate with high yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic steps), using anhydrous solvents (e.g., THF or DCM), and introducing tert-butyl groups via carbamate-protected intermediates. Monitor progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

- Key Considerations : Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and adhere to safety protocols for handling reactive reagents (e.g., tert-butoxycarbonyl anhydrides) .

Q. How can the structural configuration of this compound be confirmed post-synthesis?

- Methodological Answer : Use X-ray crystallography (via SHELX programs for refinement ) to resolve stereochemistry. Complement with NMR (¹H/¹³C, DEPT-135) to assign axial/equatorial proton environments and confirm tert-butyl group orientation. IR spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodological Answer : Employ GC-MS or LC-MS with electrospray ionization (ESI) for trace analysis. Use a C18 column (3.5 µm particle size) with a gradient of 0.1% formic acid in acetonitrile/water. Validate method precision via triplicate injections and calibration curves (R² ≥ 0.995) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the piperidine nitrogen and carbonyl carbon can confirm ester connectivity. If crystallographic data conflicts with NMR, re-examine sample purity or consider dynamic effects (e.g., ring-flipping) .

Q. What strategies mitigate uncertainty in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Implement isotope dilution mass spectrometry (ID-MS) using a deuterated internal standard. Account for matrix effects by spiking control samples and calculating recovery rates (target: 85–115%). Use nested ANOVA to partition variance between biological/technical replicates .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Validate with experimental kinetic studies (e.g., monitoring ester hydrolysis via UV-Vis at 240 nm). Compare activation energies with transition-state models .

Q. What experimental approaches assess the ecological impact of this compound despite limited toxicity data?

- Methodological Answer : Conduct read-across studies using structurally similar piperidine derivatives (e.g., tert-butyl 6-bromo-3,4-dihydronaphthyridine carboxylate ). Perform acute toxicity assays (Daphnia magna, 48-hour LC50) and biodegradability tests (OECD 301F). Model soil mobility using logP and Henry’s Law constants .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Methodological Notes

- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) and careful handling of twinning or disorder .

- Safety : Adhere to hazard codes (e.g., P210, P220) for flammable/combustible reagents .

- Data Reproducibility : Archive raw spectral/data files (e.g., .dx, .jdx) in public repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.